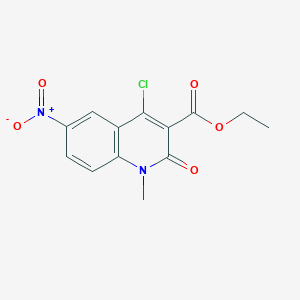

Ethyl 4-chloro-1-methyl-6-nitro-2-oxoquinoline-3-carboxylate

CAS No.:

Cat. No.: VC13717249

Molecular Formula: C13H11ClN2O5

Molecular Weight: 310.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H11ClN2O5 |

|---|---|

| Molecular Weight | 310.69 g/mol |

| IUPAC Name | ethyl 4-chloro-1-methyl-6-nitro-2-oxoquinoline-3-carboxylate |

| Standard InChI | InChI=1S/C13H11ClN2O5/c1-3-21-13(18)10-11(14)8-6-7(16(19)20)4-5-9(8)15(2)12(10)17/h4-6H,3H2,1-2H3 |

| Standard InChI Key | TYOWRPLDEZCUHV-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C2=C(C=CC(=C2)[N+](=O)[O-])N(C1=O)C)Cl |

| Canonical SMILES | CCOC(=O)C1=C(C2=C(C=CC(=C2)[N+](=O)[O-])N(C1=O)C)Cl |

Introduction

Chemical Identity and Structural Characteristics

Ethyl 4-chloro-1-methyl-6-nitro-2-oxoquinoline-3-carboxylate belongs to the quinoline family, a class of heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyridine ring. The compound’s distinct substitution pattern confers unique physicochemical and potential pharmacological properties.

Molecular Identifiers

Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 2253790-59-7 | |

| IUPAC Name | Ethyl 4-chloro-1-methyl-6-nitro-2-oxoquinoline-3-carboxylate | |

| Molecular Formula | C₁₃H₁₁ClN₂O₅ | |

| Molecular Weight | 310.69 g/mol | |

| SMILES | CCOC(=O)C1=C(Cl)c2cc(ccc2N(C)C1=O)N+[O-] | |

| InChIKey | TYOWRPLDEZCUHV-UHFFFAOYSA-N |

Structural Features

The quinoline backbone is modified at four positions (Figure 1):

-

Position 1: A methyl group (-CH₃) enhances steric bulk and may influence metabolic stability .

-

Position 2: A ketone group (=O) contributes to planar rigidity and hydrogen-bonding potential .

-

Position 3: An ethyl carboxylate ester (-COOEt) introduces hydrophobicity and potential prodrug functionality .

-

Position 4: A chlorine atom (-Cl) modulates electronic effects and binding affinity .

-

Position 6: A nitro group (-NO₂) may confer redox activity or serve as a hydrogen-bond acceptor .

X-ray crystallography of analogous quinoline derivatives reveals that such substitution patterns often stabilize half-chair conformations in saturated rings and facilitate intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .

Physicochemical Properties

-

Solubility: The ethyl ester and nitro groups likely enhance lipophilicity, favoring organic solvents (e.g., DMSO, ethanol) over water .

-

Stability: Nitro groups may render the compound sensitive to reducing agents, while the ester moiety could hydrolyze under strongly acidic or basic conditions .

| Hazard | GHS Code | Precautionary Measures |

|---|---|---|

| Harmful if swallowed (H302) | Acute Tox. 4 | Avoid ingestion; use PPE |

| Skin irritation (H315) | Skin Irrit. 2 | Wear gloves and protective clothing |

| Serious eye irritation (H319) | Eye Irrit. 2A | Use safety goggles |

| Respiratory irritation (H335) | STOT SE 3 | Ensure adequate ventilation |

Comparative Analysis with Structural Analogs

Ethyl 4-Chloro-2-Oxo-1,2-Dihydroquinoline-3-Carboxylate

This analog (CAS 99429-64-8) lacks the 1-methyl and 6-nitro groups . The absence of these substituents reduces steric hindrance and electron-withdrawing effects, potentially diminishing biological activity .

Hexahydroquinoline Derivatives

Saturated analogs, such as ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate, adopt non-planar conformations, altering pharmacokinetic properties like membrane permeability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume